Cas no 1189097-43-5 (Potassium (6-bromopyridin-3-yl)trifluoroborate)

Potassium (6-bromopyridin-3-yl)trifluoroborate is an organoboron reagent commonly used in Suzuki-Miyaura cross-coupling reactions. Its key advantages include enhanced stability compared to boronic acids, reduced protodeboronation, and improved handling under aerobic conditions. The bromopyridinyl moiety serves as a versatile intermediate for constructing complex heterocyclic systems in pharmaceutical and agrochemical synthesis. The trifluoroborate group offers better solubility in aqueous and organic solvents, facilitating reaction optimization. This reagent is particularly valuable in iterative coupling strategies due to its compatibility with diverse functional groups. Its crystalline solid form ensures consistent purity and stoichiometric accuracy in synthetic applications. The compound's stability profile allows for long-term storage without significant degradation.
Potassium (6-bromopyridin-3-yl)trifluoroborate structure
1189097-43-5 structure
商品名:Potassium (6-bromopyridin-3-yl)trifluoroborate
CAS番号:1189097-43-5
MF:C5H3BBrF3KN
メガワット:263.8925
MDL:MFCD16621447
CID:4457106
PubChem ID:329763498

Potassium (6-bromopyridin-3-yl)trifluoroborate 化学的及び物理的性質

名前と識別子

    • potassium,(6-bromopyridin-3-yl)-trifluoroboranuide
    • potassium (6-bromopyridin-3-yl)trifluoroborate
    • AK166060
    • Potassium 6-bromopyridine-3-trifluoroborate
    • AM86376
    • FCH1346239
    • potassium;(6-bromopyridin-3-yl)-trifluoroboranuide
    • Potassium (6-bromopyridin-3-yl)(trifluoro)borate(1-)
    • Potassium (6-bromopyridin-3-yl)trifluoroborate
    • MDL: MFCD16621447
    • インチ: 1S/C5H3BBrF3N.K/c7-5-2-1-4(3-11-5)6(8,9)10;/h1-3H;/q-1;+1
    • InChIKey: CEGFPZLGCYIRFV-UHFFFAOYSA-N
    • ほほえんだ: BrC1C([H])=C([H])C([B-](F)(F)F)=C([H])N=1.[K+]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 145
  • トポロジー分子極性表面積: 12.9

じっけんとくせい

  • ゆうかいてん: 262-267 °C

Potassium (6-bromopyridin-3-yl)trifluoroborate セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 26
  • 危険物標識: Xi
  • ちょぞうじょうけん:2-8°C

Potassium (6-bromopyridin-3-yl)trifluoroborate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB484099-1 g
Potassium (6-bromopyridin-3-yl)trifluoroborate; .
1189097-43-5
1g
€75.50 2022-03-23
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P856018-1g
potassium,(6-bromopyridin-3-yl)-trifluoroboranuide
1189097-43-5 98%
1g
¥1,754.10 2022-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P72330-250mg
potassium(6-bromopyridin-3-yl)trifluoroborate
1189097-43-5
250mg
¥86.0 2021-09-04
Chemenu
CM205623-5g
potassium (6-bromopyridin-3-yl)trifluoroborate
1189097-43-5 95%
5g
$75 2023-11-23
Chemenu
CM205623-1g
potassium (6-bromopyridin-3-yl)trifluoroborate
1189097-43-5 95%
1g
$122 2021-06-16
eNovation Chemicals LLC
D625365-1g
potassium (6-bromopyridin-3-yl)trifluoroborate
1189097-43-5 97%
1g
$297 2023-08-31
abcr
AB484099-10 g
Potassium (6-bromopyridin-3-yl)trifluoroborate; .
1189097-43-5
10g
€194.70 2022-03-23
Enamine
EN300-7423243-1.0g
potassium (6-bromopyridin-3-yl)trifluoroboranuide
1189097-43-5 95.0%
1.0g
$428.0 2025-03-11
Enamine
EN300-7423243-2.5g
potassium (6-bromopyridin-3-yl)trifluoroboranuide
1189097-43-5 95.0%
2.5g
$838.0 2025-03-11
Matrix Scientific
148346-1g
Potassium (6-bromopyridin-3-yl)trifluoroborate, 95%
1189097-43-5 95%
1g
$352.00 2023-09-07

Potassium (6-bromopyridin-3-yl)trifluoroborate 関連文献

Potassium (6-bromopyridin-3-yl)trifluoroborateに関する追加情報

Potassium (6-Bromopyridin-3-yl)Trifluoroborate: A Comprehensive Overview

Potassium (6-bromopyridin-3-yl)trifluoroborate, also known by its CAS number 1189097-43-5, is a versatile compound that has garnered significant attention in the fields of organic synthesis, materials science, and electrochemistry. This compound is a potassium salt of the trifluoroborate anion, which is attached to a 6-bromopyridin-3-yl group. The trifluoroborate anion, B(CF₃)₄⁻, is a weakly coordinating anion that plays a crucial role in stabilizing cations and facilitating various chemical reactions.

The structure of Potassium (6-bromopyridin-3-yl)trifluoroborate consists of a pyridine ring substituted with a bromine atom at the 6-position and a trifluoroborate group at the 3-position. This substitution pattern imparts unique electronic and steric properties to the molecule, making it suitable for a wide range of applications. The pyridine ring contributes aromatic stability, while the bromine substituent introduces electron-withdrawing effects, enhancing the reactivity of the compound in certain reactions.

Recent studies have highlighted the importance of Potassium (6-bromopyridin-3-yl)trifluoroborate in organocatalysis and transition metal-catalyzed reactions. For instance, researchers have demonstrated its effectiveness as a catalyst in asymmetric induction processes, where the trifluoroborate anion acts as a Lewis acid to coordinate with substrates and accelerate reaction rates. Additionally, the compound has been employed in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, due to its ability to act as a linker or template.

In the realm of electrochemistry, Potassium (6-bromopyridin-3-yl)trifluoroborate has shown promise as an electrolyte additive in lithium-ion batteries. Its ability to stabilize electrode surfaces and enhance ion transport properties has been extensively studied in recent years. Furthermore, the compound has been investigated for its potential in photocatalysis, where it serves as a sensitizer or co-catalyst in light-driven reactions.

The synthesis of Potassium (6-bromopyridin-3-yl)trifluoroborate typically involves multi-step procedures that combine bromination of pyridine derivatives with subsequent functionalization to introduce the trifluoroborate group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These improvements have made the compound more accessible for both academic research and industrial applications.

In terms of applications, Potassium (6-bromopyridin-3-yl)trifluoroborate has found utility in pharmaceutical chemistry as an intermediate in drug discovery programs. Its ability to participate in cross-coupling reactions and other key transformations makes it invaluable for constructing complex molecular architectures. Moreover, the compound has been explored for its potential in agrochemicals and specialty chemicals, where its unique reactivity can be harnessed to develop novel active ingredients.

The environmental impact of Potassium (6-bromopyridin-3-yl)trifluoroborate is another area of active research. Studies are underway to assess its biodegradability and toxicity profiles under various conditions. Preliminary findings suggest that the compound exhibits low toxicity to aquatic organisms, which aligns with its potential use in environmentally friendly chemical processes.

In conclusion, Potassium (6-bromopyridin-3-yl)trifluoroborate stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with ongoing advancements in synthesis and application techniques, ensure that it will remain a key player in scientific research for years to come.

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